2'-Fluoro-alpha-azidoacetophenone
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Overview
Description
2’-Fluoro-alpha-azidoacetophenone is an organic compound characterized by the presence of a fluorine atom and an azido group attached to an acetophenone backbone
Preparation Methods
The synthesis of 2’-Fluoro-alpha-azidoacetophenone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Azidation: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azidating agent.
Industrial production methods for this compound are not widely documented, but they would likely involve similar steps with optimizations for scale, yield, and safety.
Chemical Reactions Analysis
2’-Fluoro-alpha-azidoacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the azido group to an amine, typically using reducing agents such as lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, forming a variety of derivatives depending on the reagents used.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium azide, halogenating agents.
Major products formed from these reactions include fluorinated amines, oxides, and various substituted derivatives.
Scientific Research Applications
2’-Fluoro-alpha-azidoacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique reactivity makes it useful in bioconjugation techniques, where it can be used to label biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2’-Fluoro-alpha-azidoacetophenone exerts its effects is largely dependent on the specific reactions it undergoes. The azido group can participate in click chemistry reactions, forming stable triazole rings. The fluorine atom can enhance the compound’s reactivity and stability by influencing electronic properties. Molecular targets and pathways involved include nucleophilic centers in biomolecules and reactive intermediates in organic synthesis.
Comparison with Similar Compounds
2’-Fluoro-alpha-azidoacetophenone can be compared with other fluorinated and azido-substituted acetophenones:
2’-Fluoroacetophenone: Lacks the azido group, making it less reactive in certain bioconjugation reactions.
Alpha-azidoacetophenone: Lacks the fluorine atom, which can affect its stability and reactivity.
2’-Fluoro-4’-azidoacetophenone: Contains an additional azido group, potentially increasing its reactivity and applications in multi-functionalization reactions.
The uniqueness of 2’-Fluoro-alpha-azidoacetophenone lies in its combination of fluorine and azido functionalities, which confer distinct reactivity and stability advantages.
Properties
IUPAC Name |
2-azido-1-(2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-7-4-2-1-3-6(7)8(13)5-11-12-10/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXRICGFWGJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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